

CARM1-IN-3 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CARM1-IN-3 dihydrochloride

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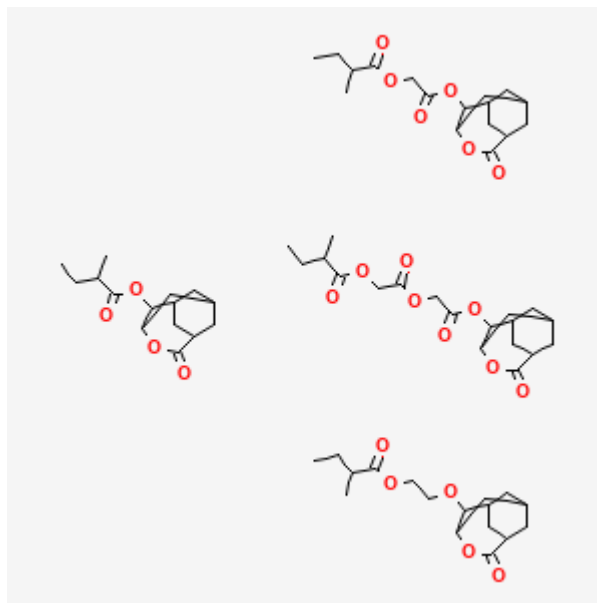
This in-depth technical guide provides a comprehensive overview of **CARM1-IN-3 dihydrochloride**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and drug development efforts targeting CARM1.

Chemical Structure and Properties

CARM1-IN-3 dihydrochloride is a small molecule inhibitor of CARM1. Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	CARM1-IN-3 dihydrochloride
Molecular Formula	C ₂₄ H ₃₄ Cl ₂ N ₄ O ₂
Molecular Weight	481.46 g/mol

2D Structure



PubChem CID	160132172
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

CARM1-IN-3 dihydrochloride is a highly potent and selective inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1] Overexpression of CARM1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.

The inhibitory activity of **CARM1-IN-3 dihydrochloride** has been quantified, demonstrating significant potency and selectivity.

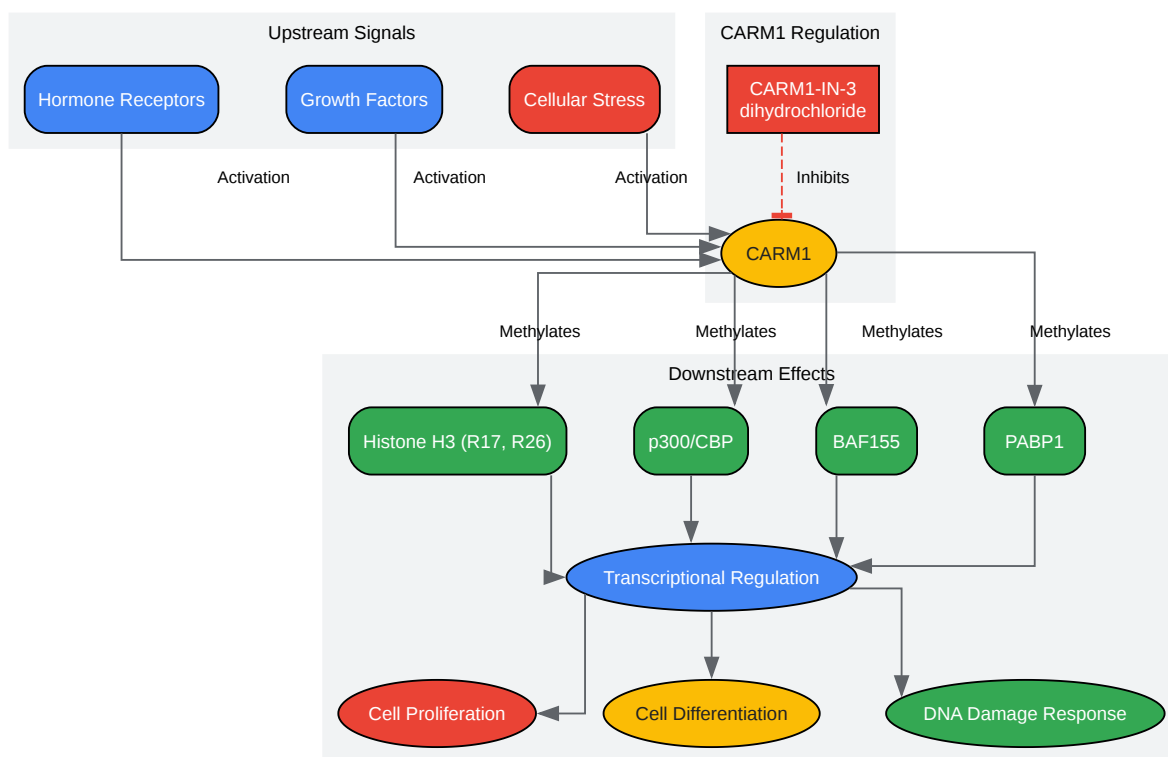
Target	IC ₅₀ (μM)
CARM1	0.07
CARM3	> 25

Table 1: Inhibitory activity of **CARM1-IN-3 dihydrochloride** against CARM1 and CARM3.[\[1\]](#)

The precise kinetic mechanism of inhibition for **CARM1-IN-3 dihydrochloride** has not been explicitly detailed in the reviewed literature. However, studies on other small molecule inhibitors of CARM1 suggest various mechanisms, including competitive, uncompetitive, and non-competitive inhibition with respect to the enzyme's substrates (the protein substrate and the methyl donor, S-adenosylmethionine or SAM). For instance, the CARM1 inhibitor TBBD has been characterized as an uncompetitive inhibitor with respect to both histone H3 and SAM.[\[2\]](#) Further kinetic studies are required to fully elucidate the specific mechanism of **CARM1-IN-3 dihydrochloride**.

CARM1 Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating arginine residues on various proteins, including histones (specifically H3R17 and H3R26) and other non-histone proteins like p300/CBP, BAF155, and PABP1. This methylation activity modulates chromatin structure and the recruitment of transcriptional machinery, ultimately influencing gene expression. CARM1 is involved in numerous cellular processes, including cell proliferation, differentiation, and DNA damage response. In the context of cancer, CARM1 overexpression can lead to aberrant gene expression, promoting tumor growth and progression.



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CARM1 Signaling Pathway and Inhibition

Experimental Protocols

In Vitro CARM1 Inhibition Assay (Radiometric)

This protocol is adapted from established methods for determining CARM1 inhibitory activity.^[2]

Materials:

- Recombinant human CARM1 enzyme

- Biotinylated peptide substrate (e.g., a peptide derived from a known CARM1 substrate like PABP1 or histone H3)
- ^3H -S-adenosyl-methionine (^3H -SAM)
- **CARM1-IN-3 dihydrochloride**
- Assay buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20
- Stop solution: 300 μM unlabeled SAM
- FlashPlate or other suitable capture plate
- Topcount reader or similar scintillation counter

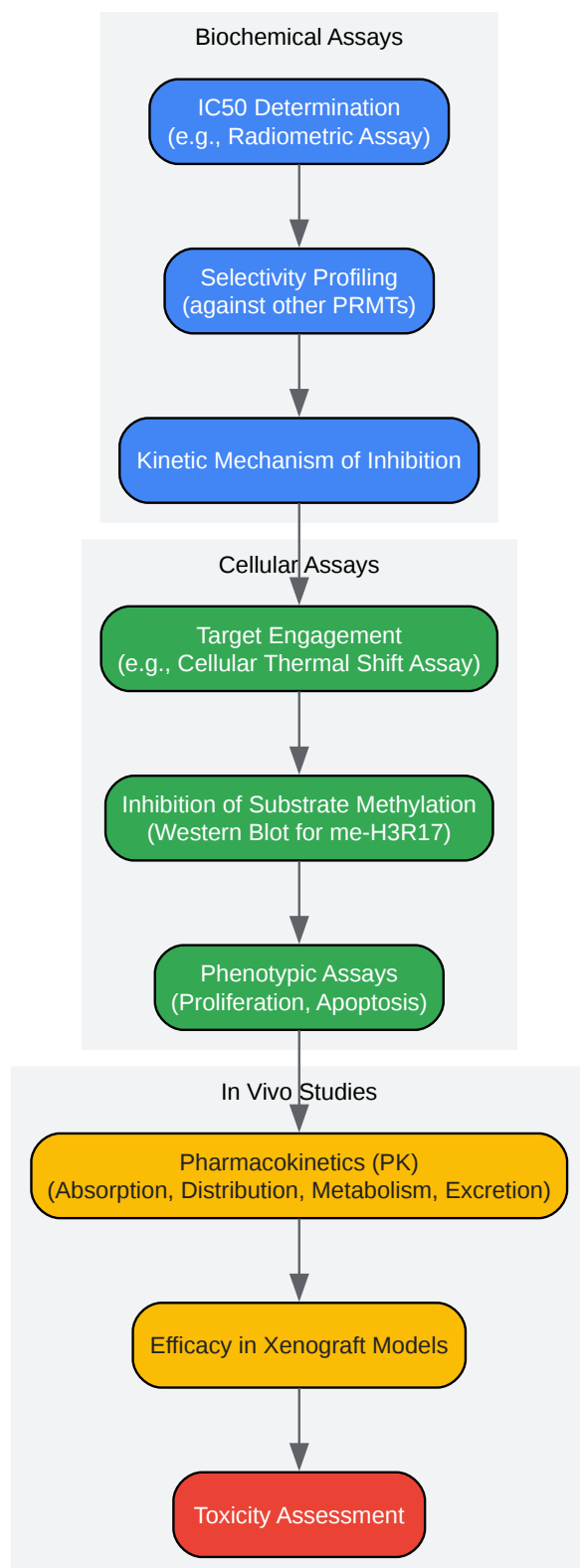
Procedure:

- Prepare a serial dilution of **CARM1-IN-3 dihydrochloride** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Pre-incubate the CARM1 enzyme with the diluted **CARM1-IN-3 dihydrochloride** for 30 minutes at room temperature.
- Initiate the reaction by adding a mixture of the biotinylated peptide substrate (final concentration ~ 250 nM) and ^3H -SAM (final concentration ~ 30 nM) to the enzyme-inhibitor mixture. The final concentration of CARM1 should be in the low nanomolar range (e.g., 0.25 nM).
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to the FlashPlate and incubate to allow the biotinylated peptide to bind.
- Measure the amount of incorporated ^3H -methyl groups using a Topcount reader.

- Calculate the percent inhibition for each inhibitor concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Experimental Workflow for CARM1 Inhibitor Evaluation

The evaluation of a CARM1 inhibitor like **CARM1-IN-3 dihydrochloride** typically follows a multi-stage process, from initial biochemical characterization to cellular and in vivo studies.



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Workflow for CARM1 Inhibitor Evaluation

Conclusion

CARM1-IN-3 dihydrochloride is a valuable research tool for investigating the biological functions of CARM1 and for the development of novel therapeutics targeting CARM1-driven diseases. Its high potency and selectivity make it a suitable probe for dissecting the role of CARM1 in various cellular pathways. Further studies to elucidate its precise mechanism of inhibition and to evaluate its efficacy in relevant disease models are warranted.

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References

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- 2. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
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